molecular formula C19H16N4O3 B6626105 N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenoxypyridine-2-carboxamide

N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenoxypyridine-2-carboxamide

Cat. No.: B6626105
M. Wt: 348.4 g/mol
InChI Key: ABGORWLRRCIBHT-UHFFFAOYSA-N
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Description

N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenoxypyridine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring, a phenoxy group, and an amide linkage, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenoxypyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c24-17(23-14-6-4-10-20-12-14)13-22-19(25)18-16(9-5-11-21-18)26-15-7-2-1-3-8-15/h1-12H,13H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGORWLRRCIBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(N=CC=C2)C(=O)NCC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenoxypyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Amide Bond: : The initial step involves the reaction of 3-phenoxypyridine-2-carboxylic acid with an appropriate amine, such as 2-amino-3-pyridine, under dehydrating conditions to form the amide bond. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.

  • Oxidation: : The next step involves the oxidation of the intermediate to introduce the oxo group. This can be done using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

  • Purification: : The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized for cost-effectiveness and efficiency. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction rates and yields.

    Catalysis: Employing catalytic methods to reduce the amount of reagents and improve selectivity.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenoxypyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: PCC, DMP, or KMnO₄ (potassium permanganate).

    Reducing Agents: NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride).

    Substitution Reagents: Halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenoxypyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays due to its potential interactions with biological macromolecules. It can be used as a probe to study enzyme activity, protein-ligand interactions, and cellular pathways.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may exhibit activity against certain diseases by modulating specific biological targets, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity also makes it useful in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenoxypyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to changes in cellular pathways, influencing processes like cell proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-oxo-2-(pyridin-2-ylamino)ethyl]-3-phenoxypyridine-2-carboxamide
  • N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-3-phenoxypyridine-2-carboxamide
  • N-[2-oxo-2-(quinolin-3-ylamino)ethyl]-3-phenoxypyridine-2-carboxamide

Uniqueness

N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenoxypyridine-2-carboxamide is unique due to the specific positioning of the pyridine and phenoxy groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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